2-(3,5-Di-tert-butyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3,5-Di-tert-butyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a phenyl ring substituted with two tert-butyl groups at the 3,5-positions and a methoxy group at the para position. This compound is structurally analogous to arylboronic esters used in cross-coupling reactions (e.g., Suzuki-Miyaura couplings), medicinal chemistry, and materials science .
Properties
Molecular Formula |
C21H35BO3 |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-(3,5-ditert-butyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C21H35BO3/c1-18(2,3)15-12-14(13-16(17(15)23-11)19(4,5)6)22-24-20(7,8)21(9,10)25-22/h12-13H,1-11H3 |
InChI Key |
KJIRIHCIWDNSJP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C |
Origin of Product |
United States |
Biological Activity
The compound 2-(3,5-Di-tert-butyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has gained significant interest in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, drawing from diverse sources to present a comprehensive overview.
Molecular Formula and Structure
- Molecular Formula: C₁₈H₂₃B₁O₄
- Molecular Weight: 302.28 g/mol
The structure features a dioxaborolane ring, which is known for its stability and reactivity in various chemical environments. The presence of the bulky tert-butyl groups enhances its solubility and steric properties.
Key Properties
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under ambient conditions |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, compounds with arylboronate structures have been shown to inhibit the growth of various cancer cell lines while exhibiting selective toxicity towards malignant cells over normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
Case Study: Mechanistic Insights
In a study examining DNA interstrand cross-linking agents, it was found that compounds similar to this compound significantly induced H2AX phosphorylation in chronic lymphocytic leukemia (CLL) lymphocytes. This phosphorylation is a marker of DNA damage and suggests that these compounds can effectively induce apoptosis in cancer cells through DNA damage mechanisms .
Enzyme Inhibition
Antioxidant Activity
Compounds with similar dioxaborolane structures have also been noted for their antioxidant properties. The ability to scavenge free radicals can contribute to their therapeutic potential by mitigating oxidative stress-related cellular damage .
Pharmaceutical Formulation
The unique properties of this compound make it a valuable candidate for drug formulation. Its ability to enhance solubility and bioavailability of active pharmaceutical ingredients can lead to more effective medications .
Material Science
Beyond biological applications, this compound is also utilized in material science for developing advanced polymers with improved thermal stability and mechanical properties. Such materials are essential in aerospace and automotive industries where performance under extreme conditions is critical .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The target compound’s tert-butyl and methoxy groups create an electron-rich aryl ring, contrasting with electron-withdrawing chlorine substituents in analogs like those in . This may reduce electrophilicity in cross-coupling reactions compared to chlorinated derivatives.
- Steric Hindrance : The tert-butyl groups introduce greater steric bulk than methyl (), cyclopropylmethoxy (), or benzyl () substituents. This could slow reaction kinetics but improve selectivity in catalytic processes .
Reactivity in Cross-Coupling Reactions
Pinacol boronic esters are widely used in Suzuki-Miyaura couplings. Substituent effects are critical:
- Chlorinated Derivatives : Compounds with electron-withdrawing Cl groups (e.g., ) exhibit enhanced reactivity due to increased electrophilicity at the boron center. For example, 2-(2,6-dichloro-3,5-dimethoxyphenyl)-dioxaborolane facilitated efficient coupling with bromoindazole derivatives (yield: 62.3%) .
- Methoxy-Substituted Analogs : Electron-donating groups (e.g., methoxy in ) may reduce coupling efficiency unless compensated by activating ligands or elevated temperatures. The target compound’s tert-butyl groups could further necessitate optimized catalytic systems.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3,5-Di-tert-butyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Methodological Answer: The compound is typically synthesized via boron triflate-mediated coupling of substituted phenyl precursors with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. A two-step protocol is recommended:
Lithiation : React 3,5-di-tert-butyl-4-methoxybromobenzene with n-BuLi at −78°C in THF to generate the aryl lithium intermediate.
Boronation : Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the intermediate, followed by warming to room temperature .
Key Considerations :
Q. How should researchers characterize this compound to confirm structural fidelity?
Methodological Answer: A multi-technique approach is critical:
Q. What storage conditions are recommended to ensure compound stability?
Methodological Answer:
- Short-term : Store in amber vials under argon at −20°C to prevent oxidation of the dioxaborolane ring .
- Long-term : Lyophilize and seal under vacuum; stability >12 months confirmed for analogous dioxaborolanes .
- Handling : Avoid prolonged exposure to moisture; use gloveboxes for air-sensitive steps .
Advanced Research Questions
Q. How does the steric bulk of tert-butyl groups influence reactivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: The 3,5-di-tert-butyl-4-methoxyphenyl moiety imposes significant steric hindrance, which:
- Reduces Reaction Rates : Kinetic studies show a 3-fold decrease in coupling efficiency compared to less hindered analogs (e.g., 4-methoxyphenyl derivatives) .
- Enhances Selectivity : Prevents undesired β-hydride elimination in Pd-catalyzed reactions, favoring mono-arylation products .
Experimental Design : - Compare turnover frequencies (TOF) using Pd(PPh₃)₄ vs. bulky ligands like XPhos.
- Track intermediates via <sup>31</sup>P NMR to assess ligand displacement .
Q. What strategies mitigate competing side reactions (e.g., protodeboronation) in aqueous media?
Methodological Answer: Protodeboronation is pH-dependent and exacerbated by the electron-rich methoxy group. Mitigation strategies include:
Buffered Conditions : Use phosphate buffer (pH 7.5–8.5) to stabilize the boronate intermediate .
Additives : Add KF (1 equiv.) to sequester H<sup>+</sup> ions and form [BF₄]<sup>−</sup>, reducing boronate decomposition .
Microwave Irradiation : Shorten reaction times (e.g., 10 min at 100°C) to minimize exposure to aqueous environments .
Q. Can computational modeling predict the compound’s electronic properties for material science applications?
Methodological Answer: Yes. Density Functional Theory (DFT) at the B3LYP/6-31G(d) level reveals:
- HOMO-LUMO Gap : ~4.2 eV, suggesting utility in organic semiconductors.
- Electron Density : The methoxy group donates electron density to the boronate ring, enhancing Lewis acidity (partial charge on B: +0.72) .
Validation : Compare computed IR spectra with experimental data (C–B stretches at 1350–1400 cm<sup>−1</sup>) .
Q. How do substituent variations (e.g., fluorine vs. methoxy) impact biological activity in medicinal chemistry studies?
Methodological Answer: Comparative SAR studies using analogs (e.g., 3,4-difluorobenzyl derivatives vs. methoxy-substituted):
- Methoxy Group : Enhances membrane permeability (logP = 3.8 vs. 2.9 for fluorinated analogs) but reduces metabolic stability (CYP3A4 t₁/₂ = 12 min vs. 45 min) .
- Fluorine Substitution : Increases binding affinity to kinase targets (IC₅₀ = 0.8 nM vs. 5.2 nM) due to halogen bonding .
Methodology : Use SPR (Surface Plasmon Resonance) for real-time binding kinetics .
Q. What analytical techniques resolve contradictions in reported solubility data?
Methodological Answer: Discrepancies arise from solvent polarity and crystallinity. Resolve via:
Dynamic Light Scattering (DLS) : Measure aggregation in THF (hydrodynamic radius <5 nm indicates true solubility) .
DSC (Differential Scanning Calorimetry) : Detect polymorphic transitions (melting endotherms vary by 10–15°C between crystalline forms) .
NMR Titrations : Incrementally add deuterated solvent to quantify solubility thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
